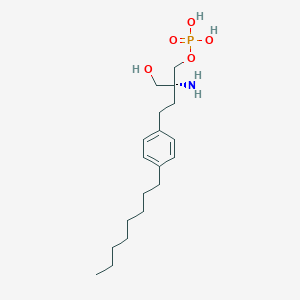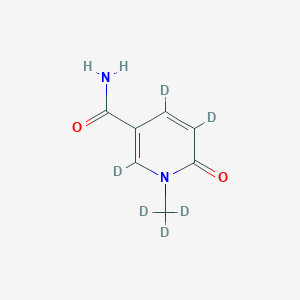
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is a deuterated derivative of a pyridine carboxamide compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure to enhance the compound’s stability and alter its pharmacokinetic properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide typically involves the incorporation of deuterium atoms into the pyridine ring and the carboxamide group. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium using deuterated reagents and catalysts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a deuterium source such as deuterated water (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using continuous flow reactors to ensure efficient and consistent incorporation of deuterium. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high deuterium content and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand deuterium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate with improved pharmacokinetic properties.
Industry: Utilized in the development of deuterated drugs and other chemical products with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. Deuterium’s kinetic isotope effect can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trideuterio-6-oxo-1-(methyl)pyridine-3-carboxamide: Similar structure but without deuterium in the methyl group.
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide: Lacks deuterium in the pyridine ring.
2,4,5-Trideuterio-6-oxo-1-(methyl)pyridine-3-carboxylic acid: Carboxamide group replaced with a carboxylic acid.
Uniqueness
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is unique due to the specific placement of deuterium atoms, which can significantly impact its chemical and biological properties. The deuterium atoms enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3,2D,3D,4D |
InChI Key |
JLQSXXWTCJPCBC-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)N(C(=C1C(=O)N)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
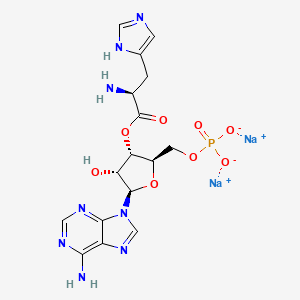
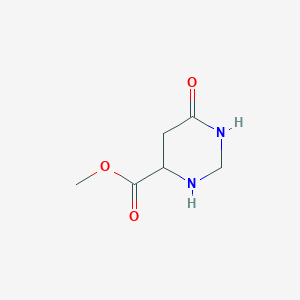
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
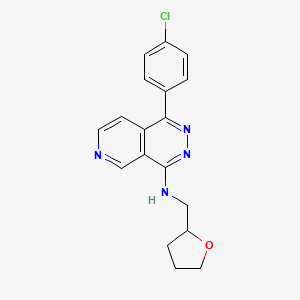
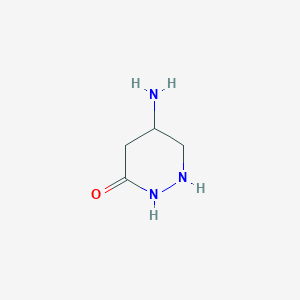
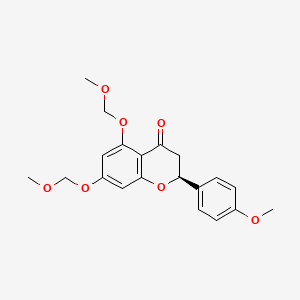
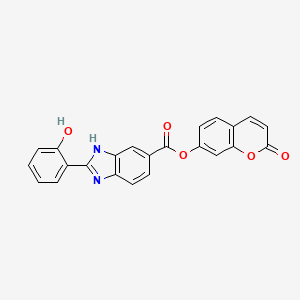
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
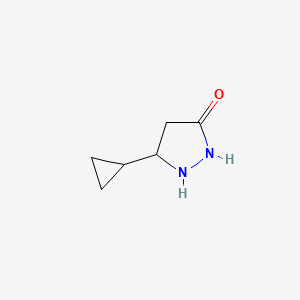
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
